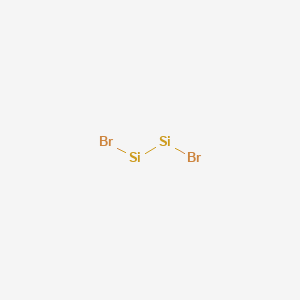![molecular formula C11H9N3S B14728564 2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole CAS No. 6528-92-3](/img/structure/B14728564.png)
2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole is a heterocyclic compound that combines the structural features of both benzimidazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The benzimidazole ring is a fused bicyclic structure consisting of benzene and imidazole, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole typically involves the formation of the benzimidazole core followed by the introduction of the thiazole moiety. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives to form the benzimidazole ring. The thiazole ring can then be introduced through various synthetic routes, such as the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Industrial Production Methods
Industrial production of such compounds often employs scalable and efficient synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are becoming increasingly popular to enhance the sustainability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Aplicaciones Científicas De Investigación
2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to DNA, enzymes, or receptors, leading to the modulation of biological processes. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic effects such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the thiazole ring.
Thiazole: Contains the thiazole ring but lacks the benzimidazole structure.
2-Methylbenzimidazole: Similar structure but with a methyl group instead of the thiazole moiety.
Uniqueness
2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole is unique due to the combination of both benzimidazole and thiazole rings, which imparts a distinct set of chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
6528-92-3 |
|---|---|
Fórmula molecular |
C11H9N3S |
Peso molecular |
215.28 g/mol |
Nombre IUPAC |
4-(1H-benzimidazol-2-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C11H9N3S/c1-2-4-10-9(3-1)13-11(14-10)5-8-6-15-7-12-8/h1-4,6-7H,5H2,(H,13,14) |
Clave InChI |
CILLWQBDQGROKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)CC3=CSC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


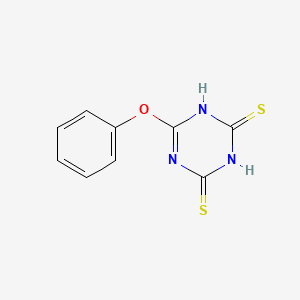
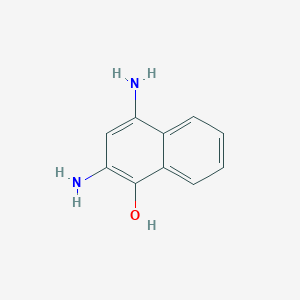
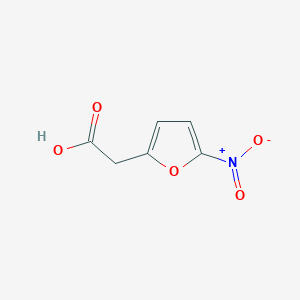
![1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol](/img/structure/B14728513.png)


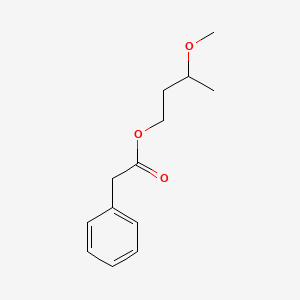
![Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate](/img/structure/B14728538.png)
